molecular formula C11H7F2NO3 B2962340 Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate CAS No. 2445792-69-6

Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2962340
CAS No.: 2445792-69-6
M. Wt: 239.178
InChI Key: FYEVJJMSGWWKKS-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1,2-oxazole heterocycle, a privileged structure in drug discovery known for its bioisosteric properties and wide spectrum of potential biological activities . The specific 2,4-difluorophenyl substitution pattern at the 4-position of the oxazole ring creates a distinct electronic profile that influences both the compound's physicochemical properties and its interactions with biological targets, making it particularly valuable for structure-activity relationship (SAR) studies . In research applications, this compound serves as a versatile building block for the development of more complex molecules, especially in anticancer, antimicrobial, and anti-inflammatory agent development . The 1,2-oxazole core demonstrates bioisosteric equivalence with ester and amide functionalities, providing enhanced metabolic stability when these groups prove susceptible to hydrolysis, thereby offering significant advantages in lead optimization campaigns . The methyl ester functional group at the 3-position presents an excellent handle for further synthetic modification, allowing researchers to conduct diversification reactions including hydrolysis to carboxylic acids, amidation, or reduction to alcohols . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound using appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-16-11(15)10-8(5-17-14-10)7-3-2-6(12)4-9(7)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEVJJMSGWWKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC=C1C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445792-69-6
Record name methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,4-difluorobenzaldehyde with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are being explored for their medicinal properties. Research is ongoing to determine their efficacy in treating various diseases and conditions.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Key Observations:

Heterocycle Core : The 1,2-oxazole core in the target compound distinguishes it from 1,2,4-triazoles (e.g., B.1.52, compounds 7–9 in ), which exhibit tautomerism (thiol-thione equilibrium) and broader antifungal applications .

Substituent Effects :

  • The 2,4-difluorophenyl group is common across analogs (e.g., B.1.52, risperidone impurities) and is associated with enhanced metabolic stability and target binding in pharmaceuticals .
  • Ester vs. Hydroxyl Groups : The methyl ester in the target compound may improve solubility compared to hydroxylated analogs like B.1.52 but could reduce metabolic stability due to esterase susceptibility.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The methyl ester group may enhance aqueous solubility relative to non-esterified analogs (e.g., B.1.52), though this is contingent on pH and ester hydrolysis rates.

Biological Activity

Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate, with the CAS number 2445792-69-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H7F2NO3C_{11}H_{7}F_{2}NO_{3} with a molecular weight of 239.17 g/mol. The structure features a difluorophenyl group that significantly influences its reactivity and biological interactions.

PropertyValue
CAS Number2445792-69-6
Molecular FormulaC₁₁H₇F₂NO₃
Molecular Weight239.17 g/mol
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The presence of the difluorophenyl group is crucial for enhancing the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar isoxazole structures. For instance, derivatives of isoxazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The incorporation of fluorinated aromatic groups often leads to enhanced potency due to increased lipophilicity and improved binding interactions with biological targets .

Antimicrobial Properties

Isoxazole derivatives have also demonstrated antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for microbial survival .

Immunomodulatory Effects

Some derivatives of isoxazoles have been investigated for their immunomodulatory effects. For example, compounds related to leflunomide have shown promise in modulating immune responses and may be beneficial in treating autoimmune diseases .

Case Studies

  • Anticancer Activity : A study investigating the cytotoxic effects of various isoxazole derivatives found that this compound exhibited notable activity against MDA-MB-231 cells. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure.
  • Antimicrobial Activity : In vitro tests revealed that this compound displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like fluorine enhances the biological activity of isoxazole derivatives. Modifications at different positions on the isoxazole ring can lead to variations in potency and selectivity against target cells or pathogens .

Q & A

Q. What synthetic methodologies are recommended for the regioselective synthesis of Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate?

The compound can be synthesized via cyclocondensation reactions using β-keto esters and hydroxylamine derivatives. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor 1,2-oxazole formation over isomeric 1,3-oxazoles. Regioselectivity is influenced by electronic effects of the 2,4-difluorophenyl substituent, which directs cyclization to position 4 of the oxazole ring . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically employed to isolate the product.

Q. How can the structural identity of this compound be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^13\text{C}-NMR to verify the oxazole ring protons (δ 8.2–8.5 ppm for H-5) and ester carbonyl (δ ~165 ppm). The 2,4-difluorophenyl group shows distinct splitting patterns in 19F^{19}\text{F}-NMR .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C11_{11}H7_7F2_2NO3_3) with an exact mass of 239.0436 g/mol .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis using SHELX software (e.g., SHELXL for refinement) can resolve bond angles and stereoelectronic effects .

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC/UPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase to quantify impurities (<0.5%) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly if the compound is intended for high-temperature reactions .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound, given its structural similarity to antifungal agents?

Molecular docking (e.g., AutoDock Vina) against fungal CYP51 enzymes reveals potential binding modes, leveraging the 2,4-difluorophenyl group’s hydrophobic interactions and the oxazole’s π-stacking with heme cofactors . Quantitative structure-activity relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) can correlate substituent effects with antifungal potency .

Q. How do structural modifications at the oxazole ring or ester group influence physicochemical properties?

  • Ester hydrolysis : Replacing the methyl ester with a carboxylic acid (via base hydrolysis) increases solubility but reduces membrane permeability, as shown in partition coefficient (logD) studies .
  • Oxazole substitution : Introducing electron-withdrawing groups (e.g., nitro) at position 5 enhances metabolic stability in microsomal assays, while electron-donating groups (e.g., methoxy) improve bioavailability .

Q. What are the key challenges in resolving contradictory spectroscopic data for derivatives of this compound?

Discrepancies in 1H^1\text{H}-NMR shifts (e.g., for H-5 of the oxazole) may arise from solvent polarity or dynamic effects. Use:

  • Variable-temperature NMR to identify conformational equilibria.
  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate spectra and assign signals accurately .

Q. How can impurity profiles be controlled during scale-up synthesis for preclinical studies?

  • Process analytical technology (PAT) : Monitor reaction intermediates in real-time via inline FTIR to minimize byproducts like regioisomeric oxazoles .
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, catalyst loading) to suppress formation of 2,4-difluorophenyl degradation products (e.g., fluorophenols) .

Methodological Notes

  • Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .
  • Docking Studies : Use the Protein Data Bank (PDB) entry 1EA1 (Candida albicans CYP51) as a template for antifungal activity prediction .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines ensure compound integrity in formulation screens .

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